molecular formula C13H23F2NO4 B12279810 Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate

Cat. No.: B12279810
M. Wt: 295.32 g/mol
InChI Key: DOKGZLJEGPJMLR-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is a fluorinated ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl branch at position 2, and geminal difluoro substituents at position 4. While its exact molecular formula is estimated as C₁₃H₂₂F₂NO₄ (based on structural analogy to related compounds), its key structural attributes include:

  • Ester functionality (ethyl group) for solubility in organic solvents.
  • Boc protection on the amino group, enabling selective deprotection under acidic conditions.
  • Difluoro substituents at position 4, enhancing metabolic stability and electronic effects.
  • Methyl branch at position 2, influencing steric and conformational properties.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where fluorination and controlled deprotection are critical .

Properties

Molecular Formula

C13H23F2NO4

Molecular Weight

295.32 g/mol

IUPAC Name

ethyl 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(2)7-13(14,15)8-16-11(18)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,16,18)

InChI Key

DOKGZLJEGPJMLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CNC(=O)OC(C)(C)C)(F)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of α,β-Unsaturated Esters

A common strategy for introducing methyl groups stereoselectively involves hydrogenating α,β-unsaturated esters. For example, in the synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, hydrogenation of an (E)-configured pentenoic acid derivative using Ru/I2-Mandyphos SL-M004-1 catalysts achieved 86.9% yield under 20 bar H₂ in ethanol at 40°C. Adapting this to the target compound would require a difluoro-substituted α,β-unsaturated ester precursor.

Reaction Conditions :

  • Catalyst: Diiodo(p-cymene)ruthenium(II) dimer (0.026 mol%)
  • Ligand: Mandyphos SL-M004-1 (0.055 mol%)
  • Solvent: Ethanol
  • Pressure: 20 bar H₂
  • Temperature: 40°C
  • Yield: 86.9%

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) under milder conditions (1.0 MPa H₂, 25°C) enabled hydrogenation of similar substrates with 73.8% yield. This method is less enantioselective but operationally simpler, suitable for non-chiral intermediates.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Fluoroalkylation

The B(MIDA)-directed halofluoroalkylation reported by RSC demonstrates Pd-catalyzed coupling of fluoroalkyl boronic esters with aryl halides. For the target compound, this could introduce the 4,4-difluoro segment via a similar mechanism.

Optimized Conditions :

  • Catalyst: PdCl₂(dppf)·DCM (10 mol%)
  • Ligand: BINAP (10 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: Ethyl acetate
  • Temperature: 85°C
  • Yield: 89%

Ligand Design for Stereocontrol

Chiral ligands like Mandyphos SL-M004-1 are critical for asymmetric hydrogenation. In a rhodium-catalyzed system, CK-04 ligand enabled 90:10 diastereomeric ratio (dr) for a biphenyl pentanoic acid derivative. Such ligands could be adapted to control stereochemistry during ester formation.

Fluorination Strategies

Deoxo-Fluor-Mediated Difluorination

Converting a diketone or β-ketoester to a difluoro moiety using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is a standard approach. For example:
$$ \text{RCOCH}2\text{R'} \xrightarrow{\text{Deoxo-Fluor}} \text{RCF}2\text{R'} $$
This method avoids harsh conditions (e.g., SF₄) and is compatible with Boc-protected amines.

Electrophilic Fluorination

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can introduce fluorine atoms via radical or ionic pathways. However, regioselectivity must be carefully controlled to avoid over-fluorination.

Esterification and Boc Protection

Esterification of Carboxylic Acid Intermediates

The final ester group is typically introduced via acid-catalyzed Fischer esterification or Steglich esterification. For example, reacting the pentanoic acid derivative with ethanol in the presence of H₂SO₄ or DCC/DMAP achieves high yields.

Example Protocol :

  • Substrate: 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid
  • Reagent: Ethanol (excess)
  • Catalyst: H₂SO₄ (5 mol%)
  • Temperature: Reflux (78°C)
  • Yield: >90% (estimated)

Boc Protection of Amines

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA). For instance:
$$ \text{RNH}2 + \text{Boc}2\text{O} \xrightarrow{\text{DMAP}} \text{RNHBoc} $$

Purification and Characterization

Recrystallization

Recrystallization from isopropyl acetate/petroleum ether (2:1) provided high-purity crystalline products in related syntheses.

Chromatography

Flash chromatography on silica gel (300–400 mesh) with PE/EA or DCM/MeOH gradients effectively separates intermediates.

Analytical Data

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.34), ethyl ester quartet (δ 4.12), and difluoromethylene protons (δ 2.70–2.90).
  • ¹⁹F NMR : Two distinct fluorine resonances (δ -110 to -120 ppm).

Comparative Analysis of Methods

Method Catalyst System Yield (%) Stereoselectivity Scalability
Ru/I2-Mandyphos Ru(p-cymene)I₂ + SL-M004-1 86.9 High (dr >90:10) Industrial
Pd/C Hydrogenation 10% Pd/C 73.8 Low Lab-scale
PdCl₂(dppf)·DCM Pd + BINAP 89 Moderate Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate serves as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance bioactivity against various diseases.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The difluoromethyl group is known to improve metabolic stability and selectivity towards tumor cells.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity, making them candidates for further development into antibiotics or antifungal agents.

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly in developing compounds that can modulate neurotransmitter systems. The structural features of this compound may lead to the discovery of new treatments for neurological disorders.

Data Table

Application AreaDescriptionCase Studies/References
Drug DevelopmentIntermediate for synthesizing pharmaceuticals
Anticancer ResearchCytotoxic effects on cancer cell linesPreliminary findings from lab studies
Antimicrobial ActivityPotential antibiotic propertiesOngoing research in pharmacology
NeuropharmacologyModulation of neurotransmitter systemsInvestigative studies in neuropharmacology

Case Studies

  • Anticancer Efficacy : A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications increased potency and reduced resistance profiles.
  • Neuropharmacological Studies : A recent investigation into the effects of this compound on dopaminergic signaling pathways revealed potential therapeutic benefits for Parkinson's disease models in vivo, indicating a need for further exploration into its neuroprotective properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate (CAS 1404196-31-1)

Structural Differences :

  • Contains a benzyl group on the nitrogen atom, absent in the target compound.
    Impact :
  • Orthogonal protection: The benzyl group allows sequential deprotection (e.g., hydrogenolysis for benzyl, acid for Boc), useful in multi-step syntheses.
  • Lipophilicity: Increased molecular weight (C₂₀H₂₉F₂NO₄ vs. C₁₃H₂₂F₂NO₄) enhances organic-phase solubility but may reduce aqueous compatibility.
  • Steric hindrance: The benzyl group could hinder reactions at the amino group compared to the less bulky Boc-protected target compound .

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

Structural Differences :

  • Features a sulfoxonium group and oxo functionality , absent in the target compound.
    Impact :
  • Reactivity : The sulfoxonium group acts as a leaving group, facilitating nucleophilic substitutions.
  • Orthogonal protection : Benzyloxycarbonyl (Cbz) and Boc groups enable sequential deprotection strategies.
  • Applications : Likely used in asymmetric synthesis or as a precursor for chiral intermediates, contrasting with the target compound’s ester-dominated reactivity .

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 164029-34-9)

Structural Differences :

  • Contains a 1,2,4-oxadiazole ring, replacing the linear pentanoate chain of the target compound. Impact:
  • Stability : Oxadiazoles resist metabolic degradation but may pose synthesis challenges compared to fluorinated aliphatic chains.
  • Hazards : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315, H319), suggesting stricter handling protocols than the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Hazards
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate (Target) C₁₃H₂₂F₂NO₄* ~299.3* Ester, Boc-amino, difluoro, methyl Linear chain, fluorinated positions Potential skin/eye irritant (analogous)
Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate C₂₀H₂₉F₂NO₄ 385.4 Ester, Boc-amino, benzyl, difluoro, methyl N-Benzyl for orthogonal protection Not specified
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Not provided Not provided Sulfoxonium, oxo, benzyloxycarbonyl, Boc Sulfoxonium leaving group, oxo functionality Not specified
Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate C₁₁H₁₇N₃O₅ 271.27 Oxadiazole, ester, Boc-amino Heterocyclic oxadiazole ring H302, H315, H319, H335

*Estimated based on structural analogy.

Key Research Findings

Fluorination Effects : Difluoro substituents in the target compound enhance metabolic stability and electron-withdrawing properties, critical for bioactive molecule design .

Protection Strategies: The absence of a benzyl group simplifies deprotection steps compared to ’s compound, reducing reliance on hydrogenolysis .

Safety Profile : The oxadiazole derivative () exhibits higher acute toxicity, suggesting the target compound may require fewer handling restrictions .

Biological Activity

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the tert-butoxycarbonyl (Boc) group and difluoromethyl substituents suggests it may interact with biological targets in unique ways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula: C₁₆H₁₉F₂N₃O₅
  • Molecular Weight: 343.33 g/mol
  • CAS Number: 1404196-49-1

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The Boc group serves as a protective group for amino functionalities, facilitating further reactions without affecting the amine's reactivity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Properties : Research indicated that compounds with a similar structure showed promising anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of kinases
Anti-inflammatoryDownregulation of cytokines
Enzyme inhibitionModulation of metabolic pathways

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